molecular formula C12H8HgN2O4 B14317023 Bis(2-nitrophenyl)mercury CAS No. 110516-57-9

Bis(2-nitrophenyl)mercury

Cat. No.: B14317023
CAS No.: 110516-57-9
M. Wt: 444.79 g/mol
InChI Key: OOOVBGFOABFCFH-UHFFFAOYSA-N
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Description

Bis(2-nitrophenyl)mercury (CAS 110516-57-9) is an organomercury compound characterized by two 2-nitrophenyl groups bonded to a central mercury atom. This compound is structurally defined by the presence of nitro (-NO₂) groups at the ortho positions of the phenyl rings. Organomercury compounds are historically significant in synthetic chemistry and industrial applications, though their use has declined due to toxicity concerns.

Properties

CAS No.

110516-57-9

Molecular Formula

C12H8HgN2O4

Molecular Weight

444.79 g/mol

IUPAC Name

bis(2-nitrophenyl)mercury

InChI

InChI=1S/2C6H4NO2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-4H;

InChI Key

OOOVBGFOABFCFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Hg]C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-nitrophenyl)mercury typically involves the reaction of mercury(II) acetate with 2-nitrophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient mixing and heating systems to ensure uniformity and high yield. The purification of the product is typically achieved through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bis(2-nitrophenyl)mercury undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups in the compound can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.

    Substitution: The mercury atom can be substituted by other metals or groups through transmetalation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Transmetalation reactions often involve reagents like organolithium or Grignard reagents.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-aminophenylmercury derivatives.

    Substitution: Formation of new organometallic compounds with different metal centers.

Scientific Research Applications

Bis(2-nitrophenyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity and its interactions with biological molecules.

    Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

    Industry: Used in the manufacturing of specialty chemicals and materials, including catalysts and intermediates for chemical synthesis.

Mechanism of Action

The mechanism by which bis(2-nitrophenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt normal cellular processes and lead to toxic effects.

Comparison with Similar Compounds

Bis(3-fluorophenyl)mercury (CAS 1961-02-0)

  • Structural Differences : The fluorine substituent at the meta position introduces moderate electron-withdrawing effects compared to the nitro group.
  • Physicochemical Properties :
    • Ionization Energy (IE): 9.60 ± 0.20 eV (NIST) .
    • Reactivity: Lower electrophilicity at the mercury center compared to nitro-substituted analogs due to weaker electron withdrawal by fluorine.
  • Applications: Limited data, but fluorinated arylmercury compounds are occasionally used in catalysis or as precursors for fluorinated materials .

Diphenylmercury (CAS 587-85-9)

  • Structural Differences : Lacks nitro or halogen substituents, featuring simple phenyl groups.
  • Physicochemical Properties :
    • Molecular Weight: 354.80 g/mol .
    • Stability: Higher electron density at mercury due to the absence of electron-withdrawing groups, increasing susceptibility to oxidative cleavage.
  • Applications : Historically used as a reagent in organic synthesis, but largely replaced due to toxicity .

Bis(pentafluorophenyl)mercury

  • Structural Differences : Pentafluorophenyl groups provide extreme electron withdrawal, enhancing the Lewis acidity of mercury.
  • Research Findings: Forms stable complexes with phosphine ligands, as demonstrated by X-ray crystallography . Exhibits stronger Hg–C bond strength compared to non-fluorinated analogs due to inductive effects of fluorine .

Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury (CAS 53720-11-9)

  • Structural Differences : Combines a nitro-substituted phenyl group with a chloro-mercury bond and methoxy-propyl chain.
  • Reactivity : The chloro ligand increases susceptibility to nucleophilic substitution, while the nitro group stabilizes the adjacent carbon-mercury bond .

Tabulated Comparison of Key Properties

Compound Substituents Molecular Weight (g/mol) IE (eV) Stability Notes
Bis(2-nitrophenyl)mercury 2-NO₂ on phenyl Not reported N/A High stability due to nitro groups
Bis(3-fluorophenyl)mercury 3-F on phenyl Not reported 9.60 ± 0.20 Moderate electrophilicity
Diphenylmercury Phenyl 354.80 N/A Low oxidative stability
Bis(pentafluorophenyl)Hg C₆F₅ Not reported N/A Extreme Lewis acidity

Limitations and Data Gaps

  • Limited experimental data exist for this compound’s thermodynamic properties (e.g., melting point, solubility).
  • Toxicity profiles for nitro-substituted arylmercury compounds are inferred from analogous organomercury species, requiring further validation .

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